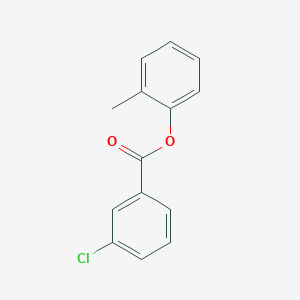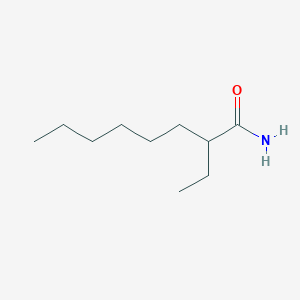
2-Ethyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloctanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group attached to the second carbon of an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyloctanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-octanamine with acyl chlorides or anhydrides under mild conditions. Another method includes the direct amidation of 2-ethyl-1-octanoic acid with ammonia or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In industrial settings, this compound can be produced via large-scale amidation reactions. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyloctanamide undergoes various chemical reactions, including:
Oxidation: Although less common, oxidation reactions can convert this compound to corresponding nitriles or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-Ethyl-1-octanoic acid and ammonia.
Reduction: 2-Ethyl-1-octanamine.
Oxidation: 2-Ethyl-1-octanoic acid or nitriles.
Applications De Recherche Scientifique
2-Ethyloctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-ethyloctanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
2-Ethylbutanamide: Similar in structure but with a shorter carbon chain.
2-Ethylhexanamide: Similar but with a different carbon chain length.
Octanamide: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-Ethyloctanamide is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5472-50-4 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-ethyloctanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H2,11,12) |
Clé InChI |
SZCKSNPRMHFNIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


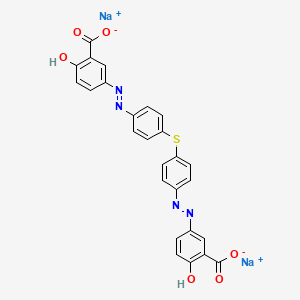
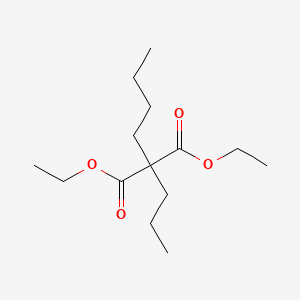
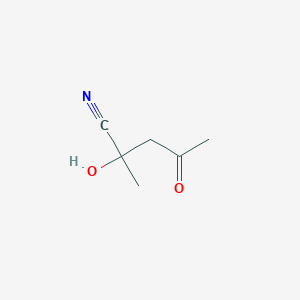
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

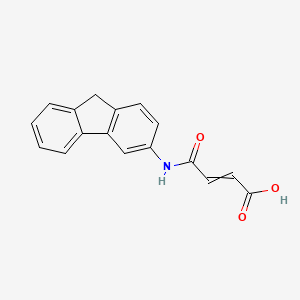
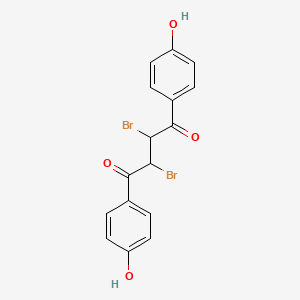
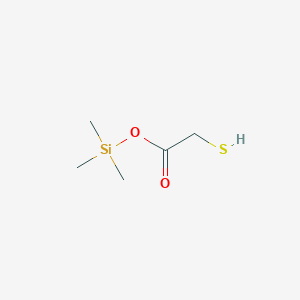
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

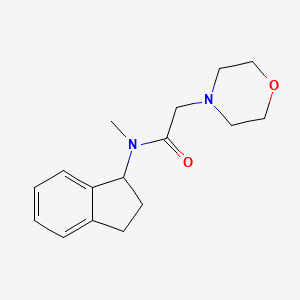

![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
